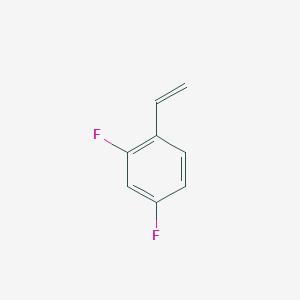

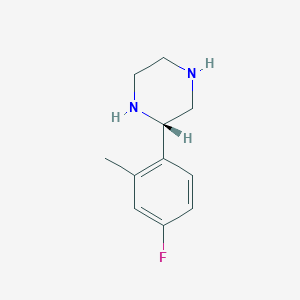

(S)-2-(4-氟-2-甲基苯基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

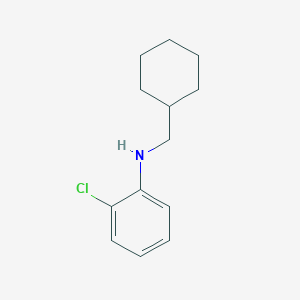

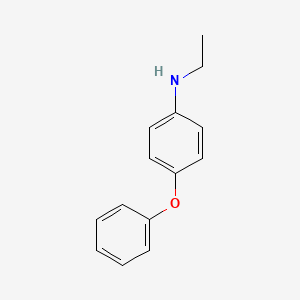

The compound "(S)-2-(4-Fluoro-2-methylphenyl)piperazine" is a derivative of piperazine, which is a class of organic compounds that have wide applications in medicinal chemistry. Piperazine derivatives are known for their role in the synthesis of various pharmacologically active molecules. The presence of the fluorine atom on the phenyl ring can significantly affect the biological activity of these compounds due to the electronegative nature of fluorine, which can influence the binding interactions with biological targets.

Synthesis Analysis

The synthesis of piperazine derivatives, such as the ones mentioned in the provided papers, involves multi-step chemical processes. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole is reported to be simple and efficient, characterized by spectral analysis . Another example is the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, which involves electrophilic fluorination of a trimethylstannyl precursor, with the precursor being obtained through a four-step synthetic approach including palladium catalysis . These methods highlight the complexity and the precision required in the synthesis of fluorinated piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The crystallographic study of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine provides detailed information about the molecular geometry, showing that the crystal structure is monoclinic with specific lattice parameters . The presence of intermolecular interactions such as hydrogen bonding and stacking interactions of aromatic rings is essential for the stability of the crystal lattice, which can also influence the compound's pharmacokinetic properties.

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that are essential for their biological function. The introduction of fluorine into the piperazine ring, as seen in the synthesis of the compounds discussed, is a critical step that can be achieved through electrophilic fluorination . The chemical reactivity of these compounds is also influenced by the presence of other substituents on the phenyl ring, which can enhance or reduce their affinity for biological targets such as the dopamine transporter (DAT) and the serotonin transporter (SERT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The fluorine atom contributes to the lipophilicity and the potential metabolic stability of the compounds. The thermal stability of these compounds is also an important property, as demonstrated by the thermal analysis of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, which was determined using techniques like TG-DTA and DSC . These properties are critical for the development of pharmaceutical agents, as they affect the compound's behavior in biological systems.

科学研究应用

合成和药物开发

(S)-2-(4-氟-2-甲基苯基)哌嗪是各种药物合成中的关键组成部分。例如,它用于合成氟那瑞辛(Flunarizine),这是一种以其扩血管作用而闻名的药物,用于治疗偏头痛和前庭障碍(Shakhmaev, Sunagatullina, & Zorin, 2016)。此外,它在创造新型类似药物的NK1受体拮抗剂中发挥作用,如Vestipitant,由于其强效和选择性的拮抗特性,在临床前研究中显示出潜力(Di Fabio et al., 2009)。

放射药物研究

在放射药物研究中,(S)-2-(4-氟-2-甲基苯基)哌嗪的衍生物已被利用。例如,[18F]p-MPPF,一种放射标记的拮抗剂,用于正电子发射断层扫描(PET)研究,用于研究5-羟色胺神经传导(Plenevaux et al., 2000)。这表明了它在理解大脑化学和神经学中的重要作用。

药物化学和药物设计

这种化合物在药物化学中也很重要,特别是在新药开发中。哌嗪-1-基-1H-吲唑衍生物,包括(S)-2-(4-氟-2-甲基苯基)哌嗪,已被合成和表征,用于其潜在的药用应用(Balaraju, Kalyani, & Laxminarayana, 2019)。此外,它用于合成喹诺酮抗菌药物,突显了它在创造新的抗微生物药物中的作用(Ziegler et al., 1990)。

植物生长调节

它在农业领域得到了探索,特别是在植物生长调节和除草剂开发方面。含有(S)-2-(4-氟-2-甲基苯基)哌嗪的化合物已被证明具有除草活性,并具有细胞分裂素类似物的潜力,影响植物生长(Stoilkova, Yonova, & Ananieva, 2014)。

安全和危害

The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

(2S)-2-(4-fluoro-2-methylphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYANWVNTGDQHGY-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CNCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609025 |

Source

|

| Record name | (2S)-2-(4-Fluoro-2-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

780744-28-7 |

Source

|

| Record name | (2S)-2-(4-Fluoro-2-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。